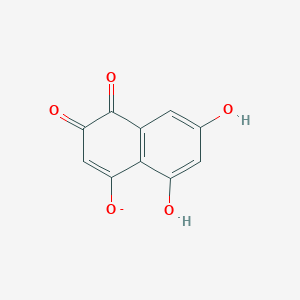
Flaviolin-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flaviolin-2-olate is conjugate base of flaviolin. It is a conjugate base of a flaviolin.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Insights
- Flaviolin-2-olate, also known as flaviolin, is studied for its biosynthesis involving polyketide origins. Tracer experiments have shown the conversion of shikimic acid into flaviolin through a pathway involving acetic acid (McGovern & Bentley, 1975).
- The structure and activity of Cytochrome P450 158A2, which is suggested to produce polymers of flaviolin, have been extensively studied. This pigment is believed to protect microbes from UV radiation. The enzyme shows a unique ability to produce dimer and trimer products from flaviolin (Zhao et al., 2005).
Potential Medical Applications
- Flaviolin has been proposed as a potential inhibitor of the 3-chymotrypsin-like protease (3CLpro) of the novel coronavirus SARS-CoV2. This finding is based on docking and molecular dynamics studies, suggesting its potential in COVID-19 treatment (Rao et al., 2020).
Antimicrobial Activity
- Flavonoids, including flaviolin, are known for their antimicrobial activities. They have been shown to possess antifungal, antiviral, and antibacterial properties. This makes them subjects of increasing interest in anti-infective research (Cushnie & Lamb, 2005).
Health Benefits and Nutritional Aspects
- Flaviolin is part of the flavonoid class, which is known for various pharmacological potentials. Their widespread presence in foods and beverages has sparked interest in their therapeutic potential for a variety of human diseases (Havsteen, 1983).
- Dietary intake of flavan-3-ols, a category including flaviolin, has been linked to beneficial effects on vascular function. This highlights the importance of flavonoids in dietary habits and their potential health implications (Vogiatzoglou et al., 2013).
Biochemical and Pharmacological Reviews
- The biochemical and pharmacological aspects of flavonoids, such as flaviolin, have been reviewed to stimulate interest in their clinical applications. These compounds show promise in treating a range of health disorders, including inflammation, cancer, cardiovascular issues, and hypoglycemia (Cheng et al., 2020).
Eigenschaften
Molekularformel |
C10H5O5- |
|---|---|
Molekulargewicht |
205.14 g/mol |
IUPAC-Name |
6,8-dihydroxy-3,4-dioxonaphthalen-1-olate |
InChI |
InChI=1S/C10H6O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-13H/p-1 |
InChI-Schlüssel |
XNPCAGMCQDGQKK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)C=C2[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)
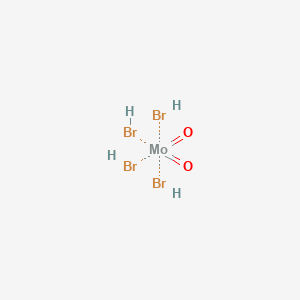
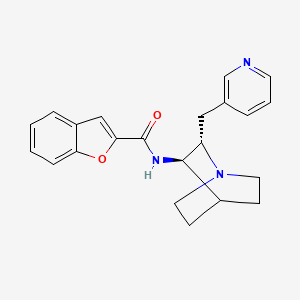
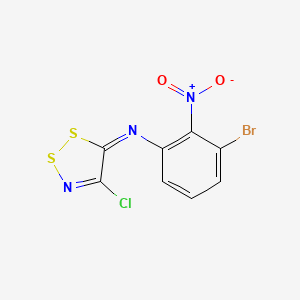
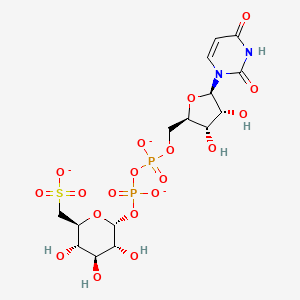
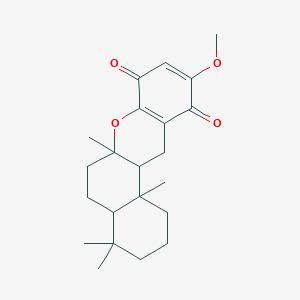

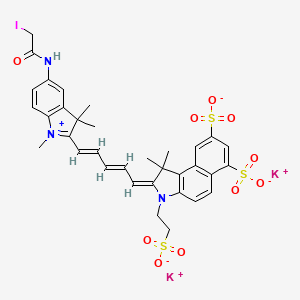
![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
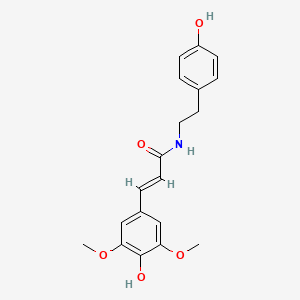
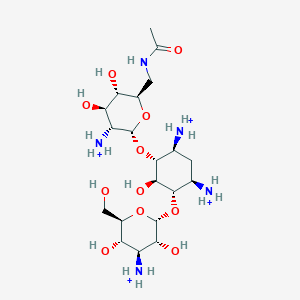
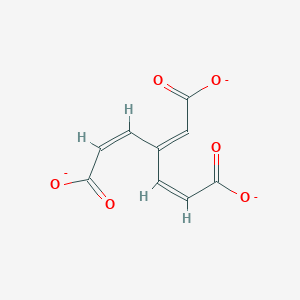
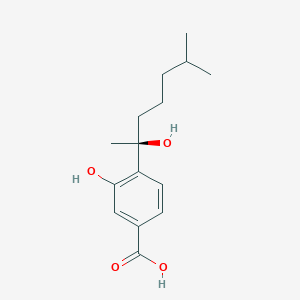
![(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262875.png)
